Clocortolone Caproate is a synthetic corticosteroid primarily used for its anti-inflammatory properties. It is derived from clocortolone, which is a steroid hormone, through the esterification process with caproic acid. This compound is classified under corticosteroids, which are known for their ability to modulate immune responses and reduce inflammation.
Clocortolone Caproate is synthesized from clocortolone and caproic acid. The synthesis process typically involves the use of dehydrating agents to facilitate the ester bond formation, ensuring that the reaction occurs under anhydrous conditions to prevent hydrolysis of the ester.
Clocortolone Caproate falls under the category of synthetic corticosteroids. These compounds mimic the effects of natural corticosteroids produced by the adrenal glands, which play a crucial role in various physiological processes including metabolism, immune response regulation, and stress response.
The synthesis of Clocortolone Caproate involves a two-step process:
Clocortolone Caproate has a complex steroid structure characterized by four fused carbon rings, typical of corticosteroids. The molecular formula is CHO, indicating it contains 21 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms.
Clocortolone Caproate can participate in several chemical reactions:
Clocortolone Caproate exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors in the cytoplasm, it forms a receptor-ligand complex that translocates into the nucleus. Here, it interacts with specific DNA sequences to regulate gene expression related to inflammation and immune responses.
Clocortolone Caproate is primarily used in dermatology for treating inflammatory skin conditions such as eczema and dermatitis. Its potent anti-inflammatory properties make it effective in reducing symptoms like redness, swelling, and itching associated with these conditions.
The development of clocortolone caproate stems directly from foundational research on clocortolone by Schering AG chemists Emanuel Kaspar and Rainer Philippson. Their pioneering work, patented in 1973 (US Patent 3,729,495), established the core chemical structure of clocortolone—a novel glucocorticoid featuring both chlorine (C-9) and fluorine (C-6) atoms, a structural combination unique among corticosteroids at the time. This halogenation pattern was strategically designed to enhance glucocorticoid receptor binding affinity and anti-inflammatory potency without proportionally increasing adverse effect risks [3] [9].
The synthesis of clocortolone caproate emerged as part of a broader effort to optimize the therapeutic index of topical corticosteroids through esterification at the C21 position. While clocortolone pivalate (using pivalic acid) became the first commercially approved ester (as Cloderm® cream, 0.1%), research identified caproic acid (a C6 fatty acid) as an alternative esterifying agent offering distinct physicochemical advantages. The longer aliphatic chain of caproic acid conferred significantly greater lipophilicity (log P value approximately 5.8) compared to the pivalate ester. This enhanced lipid solubility promotes preferential partitioning into the stratum corneum, creating a depot effect that prolongs cutaneous residence time and sustains release of active clocortolone [4] [6].
Table 1: Key Structural Modifications in Clocortolone Caproate Development
Structural Feature | Biological Rationale | Impact on Pharmacological Profile |
---|---|---|
9α-Chlorination | Stabilizes 11β-hydroxyl group; enhances glucocorticoid receptor binding | Increases anti-inflammatory potency and receptor affinity |
6α-Fluorination | Hinders metabolism at C-6; increases lipid solubility | Extends half-life; enhances epidermal penetration |
16α-Methylation | Blocks 17α-ketone formation; reduces mineralocorticoid activity | Minimizes electrolyte imbalance risk |
C21-Caproate Ester | Increases lipophilicity; acts as prodrug | Enhances stratum corneum penetration and retention; sustains local release |
Synthetic pathways for clocortolone caproate typically involve the reaction of clocortolone free alcohol with caproic anhydride or hexanoyl chloride under controlled conditions. The esterification process requires precise control to maintain the critical stereochemistry at C-6, C-11, and C-16, which is essential for glucocorticoid activity. Post-synthetic purification ensures the elimination of potentially irritating short-chain fatty acid impurities [1] [6].
Clocortolone caproate occupies a distinct niche within the corticosteroid classification system based on its chemical structure, potency, and formulation science:
Chemical Classification: It belongs to the dihalogenated synthetic corticosteroid subclass, characterized by the presence of both fluorine and chlorine atoms. This dual halogenation differentiates it from monohalogenated corticosteroids (e.g., triamcinolone acetonide - fluorine only) and non-halogenated agents (e.g., hydrocortisone). The caproate ester places it among the C21-esters with extended aliphatic chains, contrasting with shorter-chain esters like acetate or aromatic esters like benzoate [4] [9].
Potency Classification: Based on standardized vasoconstrictor assays and clinical efficacy studies, clocortolone caproate is classified as a medium-potency (Group 4) corticosteroid. This positioning reflects its optimized balance between efficacy and safety:
The regulatory trajectory and commercial status of clocortolone caproate reflect its specialized positioning as a derivative of an established corticosteroid:
Table 2: Regulatory and Chemical Identifiers for Clocortolone Caproate
Identifier Type | Identifier Code/Value |
---|---|
CAS Registry Number | 4891-71-8 |
IUPAC Name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione |
Molecular Formula | C₂₈H₃₈ClFO₅ |
Molecular Weight | 509.05 g/mol |
UNII | 871M9PSU7T |
DrugBank Accession | DB14653 |
ECHA EC Number | 225-513-9 |
InChI Key | MMTRTBFDFNRBQO-ANHDKODLSA-N |
Canonical SMILES | CCCCCC(=O)OCC@HC |
Therapeutic Category | Medium-potency (Group 4) Topical Corticosteroid |
The development trajectory of clocortolone caproate exemplifies the strategic molecular optimization of corticosteroids through targeted esterification to enhance physicochemical properties and therapeutic utility. While not achieving the commercial prominence of its pivalate counterpart, it remains a chemically significant entity within the corticosteroid pharmacopeia [1] [3] [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6